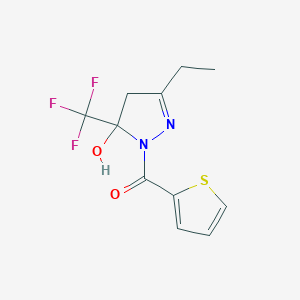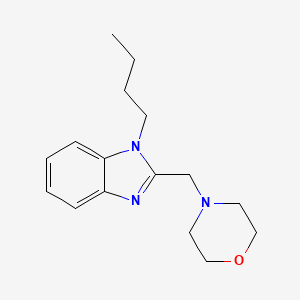
3-ethyl-1-(2-thienylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Vue d'ensemble
Description
3-ethyl-1-(2-thienylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as EF-24, is a synthetic compound that has been the subject of extensive scientific research. EF-24 belongs to the class of curcumin analogs, which are compounds that are structurally similar to curcumin, a natural compound found in turmeric. EF-24 has shown promising results in various preclinical studies, demonstrating potential as a therapeutic agent for various diseases.
Mécanisme D'action
3-ethyl-1-(2-thienylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in inflammation and cancer. 3-ethyl-1-(2-thienylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to modulate the expression of genes that are involved in various cellular processes, including apoptosis, cell cycle regulation, and DNA repair.
Biochemical and Physiological Effects
3-ethyl-1-(2-thienylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. 3-ethyl-1-(2-thienylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to induce apoptosis in cancer cells by activating various cell death pathways. In addition, 3-ethyl-1-(2-thienylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-ethyl-1-(2-thienylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, allowing for the production of large quantities of the compound. 3-ethyl-1-(2-thienylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is also stable and can be stored for long periods without degradation. However, 3-ethyl-1-(2-thienylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol also has some limitations as a research tool. It is a complex compound that requires expertise in organic chemistry to synthesize. In addition, 3-ethyl-1-(2-thienylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-ethyl-1-(2-thienylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of 3-ethyl-1-(2-thienylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol as a therapeutic agent for various diseases. 3-ethyl-1-(2-thienylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Another area of research is the development of new analogs of 3-ethyl-1-(2-thienylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol that may have improved properties. Finally, research is needed to elucidate the molecular mechanisms underlying the biological effects of 3-ethyl-1-(2-thienylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, which could lead to the development of new therapeutic targets.
Applications De Recherche Scientifique
3-ethyl-1-(2-thienylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-ethyl-1-(2-thienylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied in various preclinical models of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2S/c1-2-7-6-10(18,11(12,13)14)16(15-7)9(17)8-4-3-5-19-8/h3-5,18H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIYQUNIILCXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4393471.png)
![methyl 4-({[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4393481.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4393489.png)

![2-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4393497.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4393503.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4393517.png)
![1-benzyl-4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B4393520.png)
![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B4393527.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4393537.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4393552.png)

![ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate](/img/structure/B4393566.png)